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molecular formula C10H19N B8791303 (R)-bornylamine

(R)-bornylamine

Cat. No. B8791303
M. Wt: 153.26 g/mol
InChI Key: MDFWXZBEVCOVIO-KTOWXAHTSA-N
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Patent
US07388098B2

Procedure details

Bornylamine (X) was recycled by first adjusting the pH of the aqueous solution of bornylamine-methane sulfonic acid (XM), obtained from the previous step, to 10-13, and then extracting the free amine into MTBE. After removal of solvent, 4.308 g of (R)-bornylamine (X) was obtained (>97% pure by 1H NMR, 92.6% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
bornylamine methane sulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]12([CH3:11])[C:7]([CH3:9])([CH3:8])[CH:4]([CH2:5][CH2:6]1)[CH2:3][CH:2]2[NH2:10].C12(C)C(C)(C)C(CC1)CC2N.CS(O)(=O)=O>>[C@:1]12([CH3:11])[C:7]([CH3:8])([CH3:9])[CH:4]([CH2:5][CH2:6]1)[CH2:3][CH:2]2[NH2:10] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C12(C(CC(CC1)C2(C)C)N)C
Step Two
Name
bornylamine methane sulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C12(C(CC(CC1)C2(C)C)N)C.CS(=O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained from the previous step, to 10-13
EXTRACTION
Type
EXTRACTION
Details
extracting the free amine into MTBE
CUSTOM
Type
CUSTOM
Details
After removal of solvent

Outcomes

Product
Name
Type
product
Smiles
[C@]12(C(CC(CC1)C2(C)C)N)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.308 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07388098B2

Procedure details

Bornylamine (X) was recycled by first adjusting the pH of the aqueous solution of bornylamine-methane sulfonic acid (XM), obtained from the previous step, to 10-13, and then extracting the free amine into MTBE. After removal of solvent, 4.308 g of (R)-bornylamine (X) was obtained (>97% pure by 1H NMR, 92.6% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
bornylamine methane sulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]12([CH3:11])[C:7]([CH3:9])([CH3:8])[CH:4]([CH2:5][CH2:6]1)[CH2:3][CH:2]2[NH2:10].C12(C)C(C)(C)C(CC1)CC2N.CS(O)(=O)=O>>[C@:1]12([CH3:11])[C:7]([CH3:8])([CH3:9])[CH:4]([CH2:5][CH2:6]1)[CH2:3][CH:2]2[NH2:10] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C12(C(CC(CC1)C2(C)C)N)C
Step Two
Name
bornylamine methane sulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C12(C(CC(CC1)C2(C)C)N)C.CS(=O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained from the previous step, to 10-13
EXTRACTION
Type
EXTRACTION
Details
extracting the free amine into MTBE
CUSTOM
Type
CUSTOM
Details
After removal of solvent

Outcomes

Product
Name
Type
product
Smiles
[C@]12(C(CC(CC1)C2(C)C)N)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.308 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07388098B2

Procedure details

Bornylamine (X) was recycled by first adjusting the pH of the aqueous solution of bornylamine-methane sulfonic acid (XM), obtained from the previous step, to 10-13, and then extracting the free amine into MTBE. After removal of solvent, 4.308 g of (R)-bornylamine (X) was obtained (>97% pure by 1H NMR, 92.6% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
bornylamine methane sulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]12([CH3:11])[C:7]([CH3:9])([CH3:8])[CH:4]([CH2:5][CH2:6]1)[CH2:3][CH:2]2[NH2:10].C12(C)C(C)(C)C(CC1)CC2N.CS(O)(=O)=O>>[C@:1]12([CH3:11])[C:7]([CH3:8])([CH3:9])[CH:4]([CH2:5][CH2:6]1)[CH2:3][CH:2]2[NH2:10] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C12(C(CC(CC1)C2(C)C)N)C
Step Two
Name
bornylamine methane sulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C12(C(CC(CC1)C2(C)C)N)C.CS(=O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained from the previous step, to 10-13
EXTRACTION
Type
EXTRACTION
Details
extracting the free amine into MTBE
CUSTOM
Type
CUSTOM
Details
After removal of solvent

Outcomes

Product
Name
Type
product
Smiles
[C@]12(C(CC(CC1)C2(C)C)N)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.308 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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